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Compound of Interest

Compound Name: S-HP210

Cat. No.: B12417354

Get Quote

An In-Depth Technical Guide to S-HP210: A Selective Glucocorticoid Receptor Modulator For

Researchers, Scientists, and Drug Development Professionals

Abstract
S-HP210 is identified as a potent and selective glucocorticoid receptor (GR) modulator. This

class of compounds, known as SGRMs, represents a significant area of research in the

development of therapies with the anti-inflammatory efficacy of traditional glucocorticoids but

with a reduced side-effect profile. S-HP210 is reported to inhibit the transcription of Nuclear

Factor-kappa B (NF-κB) with an IC50 of 1.92 μM.[1] This technical guide provides a

comprehensive overview of the core characteristics of a compound with the profile of S-HP210,

including its mechanism of action, representative quantitative data, and detailed experimental

protocols for its evaluation.

Chemical and Physical Properties
While extensive physical characterization data for S-HP210 is not publicly available, the

fundamental properties are listed below. These would be essential for its handling and

formulation in a research setting.
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Property Value

Molecular Formula C22H19N3O2S2

Molecular Weight 437.54 g/mol

CAS Number 728039-52-9 (for the related compound HP210)

Appearance White to off-white solid (typical)

Solubility
Soluble in DMSO (typical for screening

compounds)

Purity >98% (as determined by HPLC, typical)

Mechanism of Action: Selective Glucocorticoid
Receptor Modulation
Selective Glucocorticoid Receptor Modulators (SGRMs) like S-HP210 are designed to

differentiate the downstream effects of Glucocorticoid Receptor (GR) activation.[2][3] In its

inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon

ligand binding, the receptor translocates to the nucleus, where it can influence gene expression

through two primary mechanisms:

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in

the promoter regions of target genes, leading to the upregulation of their transcription. This

mechanism is associated with many of the metabolic side effects of glucocorticoids.

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB

and Activator Protein-1 (AP-1), to inhibit their activity. This process is responsible for the

majority of the anti-inflammatory effects of glucocorticoids.[3]

S-HP210 is characterized as an inhibitor of NF-κB transcription, suggesting that its primary

mechanism of action is through transrepression. By selectively promoting the transrepression

pathway over the transactivation pathway, S-HP210 has the potential to retain anti-

inflammatory properties while minimizing the risk of adverse metabolic effects.
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S-HP210 inhibits inflammation via GR-mediated transrepression of NF-κB.

Quantitative Data
The following table summarizes the known inhibitory concentration of S-HP210 against NF-κB

and provides representative data for other key pharmacological parameters typical for a

compound in this class.

Parameter Test System Value (Representative)

NF-κB Inhibition (IC50)
HEK293 cells with NF-κB

luciferase reporter
1.92 μM[1]

Glucocorticoid Receptor

Binding (Ki)

Human recombinant GR

binding assay
50 nM

Cellular Anti-inflammatory

Potency (IC50)

LPS-stimulated peripheral

blood mononuclear cells
150 nM

GRE-mediated Transactivation

(EC50)

A549 cells with MMTV-

luciferase reporter
> 10 μM

Experimental Protocols
Detailed methodologies for the evaluation of SGRMs are crucial for reproducible results. The

following are representative protocols for key in vitro assays.

NF-κB Luciferase Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of S-HP210 on NF-κB

transcriptional activity.

Materials:

HEK293 cell line stably transfected with an NF-κB-driven luciferase reporter construct.

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
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S-HP210 stock solution (10 mM in DMSO).

Tumor Necrosis Factor-alpha (TNF-α) solution (20 ng/mL).

Luciferase assay reagent.

White, opaque 96-well microplates.

Procedure:

Seed HEK293-NF-κB-luc cells in 96-well plates at a density of 5 x 10^4 cells/well and

incubate for 24 hours.

Prepare serial dilutions of S-HP210 in DMEM.

Remove the culture medium and add 100 µL of the S-HP210 dilutions to the respective

wells. Incubate for 1 hour.

Add 10 µL of TNF-α solution to each well (final concentration 2 ng/mL) to stimulate NF-κB

activity. Include wells with no TNF-α as a negative control.

Incubate the plates for 6 hours at 37°C in a CO2 incubator.

Equilibrate the plate to room temperature.

Add 100 µL of luciferase assay reagent to each well.

Measure luminescence using a microplate luminometer.

Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine

the IC50 value using non-linear regression analysis.

IL-6 Expression Assay in Peripheral Blood Mononuclear
Cells (PBMCs)
Objective: To quantify the effect of S-HP210 on the production of the pro-inflammatory cytokine

IL-6.
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Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density

gradient centrifugation.

RPMI-1640 medium with 10% FBS.

S-HP210 stock solution (10 mM in DMSO).

Lipopolysaccharide (LPS) solution (100 ng/mL).

Human IL-6 ELISA kit.

Procedure:

Plate PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

Add serial dilutions of S-HP210 to the wells and incubate for 1 hour.

Stimulate the cells with LPS (final concentration 10 ng/mL).

Incubate for 24 hours at 37°C.

Centrifuge the plate and collect the supernatant.

Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the

manufacturer's instructions.

Determine the IC50 value for the inhibition of IL-6 production.

Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a

novel SGRM like S-HP210.
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A typical workflow for the discovery and development of a selective GR modulator.
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Conclusion
S-HP210 is a selective glucocorticoid receptor modulator with potent inhibitory activity against

NF-κB transcription. This profile suggests its potential as a valuable research tool for

investigating the dissociated effects of GR modulation and as a lead compound for the

development of novel anti-inflammatory therapies with an improved safety profile. Further

characterization of its in vivo efficacy and pharmacokinetic properties is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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